4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine
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Overview
Description
4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that features a benzothiazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Scientific Research Applications
4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazole
- 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
- 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzimidazole
Uniqueness
4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of both a benzothiazine and a chloropyridine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS/c15-13-6-5-10(9-16-13)14(18)17-7-8-19-12-4-2-1-3-11(12)17/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXMFLURAJLWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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